molecular formula C23H25NO5S2 B6305077 2-(4-Methylphenylsulfonamido)-3-phenylpropyl-4-methylbenzenesulfonate, 95% CAS No. 87678-56-6

2-(4-Methylphenylsulfonamido)-3-phenylpropyl-4-methylbenzenesulfonate, 95%

Cat. No. B6305077
CAS RN: 87678-56-6
M. Wt: 459.6 g/mol
InChI Key: QATCEFUUVQOULD-UHFFFAOYSA-N
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Description

2-(4-Methylphenylsulfonamido)-3-phenylpropyl-4-methylbenzenesulfonate, 95% (hereafter referred to as 2-MPS) is a derivative of benzenesulfonate that has been used in a variety of scientific research applications. The compound has a wide range of potential applications in chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-MPS is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. The compound has been used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 2-MPS has been used in drug discovery studies to identify potential new drugs and to study the structure-activity relationships of existing drugs. It has also been used in biochemistry studies to investigate the structure and function of proteins and enzymes.

Mechanism of Action

2-MPS acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The compound binds to the active site of these enzymes, preventing them from catalyzing the reactions necessary for the production of inflammatory mediators, such as prostaglandins and leukotrienes. This inhibition of the enzymes results in a decrease in the production of these pro-inflammatory mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects
The inhibition of COX-2 and 5-LOX by 2-MPS has a number of physiological effects. Studies have shown that the compound can reduce inflammation and pain, as well as reduce the risk of cardiovascular disease. In addition, 2-MPS has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-MPS has several advantages for use in lab experiments. The compound is relatively inexpensive and easy to obtain, and it has a high purity of 95%. In addition, the compound is stable and can be stored at room temperature. However, 2-MPS is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

Given its wide range of potential applications, there are many potential future directions for research involving 2-MPS. One potential direction is the development of new synthesis methods for the compound, which could potentially reduce costs and improve the purity of the product. In addition, further research into the mechanism of action of 2-MPS could lead to the development of more effective and specific inhibitors of COX-2 and 5-LOX. Finally, further research into the biochemical and physiological effects of 2-MPS could lead to the development of new drugs and therapies for the treatment of inflammation and other diseases.

Synthesis Methods

2-MPS is synthesized by a two-step process. The first step involves the reaction of 4-methylphenol with sulfonamido-3-phenylpropyl chloride in the presence of a base, such as potassium carbonate. This reaction produces the desired product, 2-MPS, along with water and carbon dioxide as byproducts. The second step involves the purification of the 2-MPS by recrystallization from a mixture of acetonitrile and water. This process yields a product with a purity of 95%.

properties

IUPAC Name

[2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATCEFUUVQOULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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